2-Dibenzofuran-2-ylethanamine
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Overview
Description
2-Dibenzofuran-2-ylethanamine is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, which 2-dibenzofuran-2-ylethanamine is a part of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran compounds have been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes these enzymes are involved in .
Biochemical Pathways
For instance, some benzofuran compounds have been shown to affect the pathways involved in oxidative stress, inflammation, and cell proliferation . These effects can lead to a variety of downstream effects, including changes in cell growth, immune response, and cellular damage .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the biological activities associated with benzofuran compounds, it is likely that the compound could have a variety of effects at the molecular and cellular level, potentially including changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and other physical and chemical conditions . .
Biochemical Analysis
Biochemical Properties
2-Dibenzofuran-2-ylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive metabolites, which may have implications for its biological activity and toxicity. Additionally, this compound can bind to specific receptors, influencing cellular signaling pathways and modulating biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Additionally, this compound can form covalent bonds with certain biomolecules, leading to irreversible changes in their activity and function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the biological response. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and distribution. Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can determine its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of diarylether derivatives to form the dibenzofuran core . This can be achieved through palladium-catalyzed intramolecular cyclization reactions. The ethanamine group can then be introduced via reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of 2-Dibenzofuran-2-ylethanamine may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Dibenzofuran-2-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Dibenzofuran-2-ylethanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Comparison with Similar Compounds
Benzofuran: A simpler analog with a single benzofuran ring.
Dibenzofuran: The parent compound without the ethanamine group.
Benzothiophene: A sulfur analog with similar structural features.
Uniqueness: 2-Dibenzofuran-2-ylethanamine is unique due to the presence of both the dibenzofuran moiety and the ethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-dibenzofuran-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h1-6,9H,7-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKROQUVFLNFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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